Scientific Field: Hepatology
Application Summary: Crenolanib has been studied for its potential in improving recovery from liver fibrosis.
Methods of Application: In the study, rats were treated with thioacetamide (TAA) for 18 weeks to trigger fibrosis.
Results: The treatment significantly improved recovery from liver fibrosis.
Scientific Field: Oncology
Application Summary: Crenolanib has been used in combination with paclitaxel and ramucirumab as a second-line therapy for advanced esophagogastric adenocarcinoma.
Methods of Application: Patients with metastatic esophagogastric adenocarcinoma refractory to first-line therapy received escalating doses of Crenolanib in combination with paclitaxel and ramucirumab.
Results: The addition of Crenolanib to paclitaxel/ramucirumab was found to be safe and well-tolerated at a dose level up to 100 mg BID.
Scientific Field: Hematology
Application Summary: Crenolanib has been used in a Phase II study for the treatment of relapsed/refractory acute myeloid leukemia patients with activating FLT3 mutations.
Methods of Application: This was a single center phase II open label study of Crenolanib administered at 200 mg/m^2/day three times a day continuously in 28 day cycles.
Results: At a median follow up of 14 weeks, the overall response rate (ORR) was 47%12% achieved complete response with incomplete count recovery (CRi), 32% hematological improvement (Hi) (85% of them with >50% decrease in blast count) and 3% morphologic leukemia-free state (MLFS).
Scientific Field: Neuro-Oncology
Application Summary: Crenolanib is under investigation for the treatment of Diffuse Intrinsic Pontine Glioma.
Application Summary: Crenolanib is also being investigated for the treatment of Progressive or Refractory High-Grade Glioma.
Application Summary: Crenolanib is being used in a biomarker-driven umbrella trial in combination with Ivosidenib, Enasidenib, Venetoclax, Vyxeos, and/or Salvage Chemotherapy in FLT3 Mutant AML.
Methods of Application: The treatment arms are chosen based on co-occurring mutations and prior treatments.
Crenolanib, also known as crenolanib besylate, is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). It is classified as a type I inhibitor, meaning it preferentially binds to the active conformation of these kinases. Crenolanib has shown significant efficacy against acute myeloid leukemia (AML) with FLT3 internal tandem duplications (ITD) and point mutations, which are often associated with resistance to other therapies .
Crenolanib functions as a type I tyrosine kinase inhibitor, particularly targeting a specific receptor called FLT3 (FMS-like tyrosine kinase 3) [, ]. FLT3 mutations are implicated in various cancers, and crenolanib's ability to inhibit this receptor is being explored as a potential therapeutic strategy [, ].
The exact synthetic route may vary based on the specific precursors used but generally follows established organic synthesis protocols for heterocyclic compounds .
Crenolanib exhibits a broad spectrum of biological activities:
Crenolanib is primarily being investigated for its therapeutic applications in:
Additionally, crenolanib's anti-angiogenic properties suggest possible applications in other malignancies where vascular growth is a contributing factor .
Crenolanib has been studied for its interactions with various transport proteins and other drugs:
Crenolanib's unique properties set it apart from other tyrosine kinase inhibitors. Below is a comparison with similar compounds:
Compound | Target Kinases | Type | Unique Features |
---|---|---|---|
Sorafenib | FLT3, VEGFR, PDGFR | Type II | Broader target profile but less specificity for FLT3 |
Quizartinib | FLT3 | Type II | Effective against FLT3-ITD but less potent against D835 |
Imatinib | BCR-ABL, c-KIT | Type II | Primarily targets BCR-ABL; less effective against FLT3 |
Dasatinib | BCR-ABL, c-KIT | Type I/II | Multi-target; effective against several mutations |
Crenolanib's specificity for active kinase conformations makes it particularly effective against mutations that confer resistance to other treatments, such as D835H and D835Y mutations in FLT3 .